REACTION_SMILES
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[C:13](=[CH2:14])([CH3:15])[c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1.[CH3:31][C:32](=[O:33])[CH3:34].[K+:6].[Mg+2:7].[Mn:1]([O-:2])(=[O:3])(=[O:4])=[O:5].[O-:8][S:9](=[O:10])(=[O:11])[O-:12].[OH2:30].[OH:22][c:23]1[cH:24][cH:25][c:26]([OH:27])[cH:28][cH:29]1>>[C:13]([CH2:14][OH:30])([CH3:15])([c:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1)[OH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Oc1ccc(O)cc1
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Name
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|
Type
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product
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Smiles
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CC(O)(CO)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |